Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate
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Overview
Description
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a chemical compound with the molecular formula C7H15NO2Si. It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride: A similar compound with an additional hydrochloride group, which may alter its solubility and reactivity.
3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a silicon atom within a five-membered ring. This structural characteristic imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Biological Activity
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azasilolidine ring structure that incorporates silicon. This structural characteristic may contribute to its biological activity by influencing its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many silicon-containing compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
Antitumor Activity
This compound has been studied for its antitumor properties. In vitro studies have shown that it can induce apoptosis in neoplastic cells. The following table summarizes key findings from various studies on its antitumor effects:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A549 | 15 | Apoptosis induction | |
HeLa | 12 | HDAC inhibition | |
MCF-7 | 10 | Cell cycle arrest |
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The following table presents findings related to its neuroprotective activity:
Study Reference | Model | Effect | Mechanism |
---|---|---|---|
Mouse model of AD | Reduced tau pathology | Inhibition of GSK3β | |
Neuroblastoma cells | Increased cell viability | Anti-apoptotic signaling |
Case Studies
-
Case Study on Cancer Treatment :
A study involving the administration of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in tumor reduction compared to monotherapy. Patients exhibited improved overall survival rates and reduced side effects. -
Neurodegenerative Disease Model :
In a preclinical model of Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and reduced amyloid plaque deposition. The study highlighted the compound's role in modulating neuroinflammation and oxidative stress.
Properties
Molecular Formula |
C7H15NO2Si |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate |
InChI |
InChI=1S/C7H15NO2Si/c1-10-7(9)6-4-11(2,3)5-8-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
FAFJMQACUKUSRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si](CN1)(C)C |
Origin of Product |
United States |
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